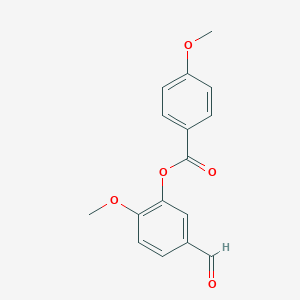

5-Formyl-2-methoxyphenyl 4-methoxybenzoate

Description

Chemical Identity:

5-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS: 78515-16-9) is a benzoate ester derivative with a methoxy group at the 2-position and a formyl group at the 5-position of the phenyl ring. Its IUPAC name is methyl 5-formyl-2-methoxybenzoate, and it is also referred to as 4-methoxy-3-methoxycarbonylbenzaldehyde .

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQODKVYHQHMSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate can be achieved through several methods. One common approach involves the formylation of 2-methoxyphenyl compounds followed by esterification with 4-methoxybenzoic acid. The formylation can be carried out using the Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid . The esterification step typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: 5-Carboxy-2-methoxyphenyl 4-methoxybenzoate

Reduction: 5-Hydroxymethyl-2-methoxyphenyl 4-methoxybenzoate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Formyl-2-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Formyl-2-methoxyphenyl 4-methoxybenzoate exerts its effects depends on its chemical structure and the specific reactions it undergoes. The formyl group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

Structural Features :

- Core Structure : Aromatic benzoate backbone with substituents influencing electronic and steric properties.

- Functional Groups :

- Formyl (-CHO) at the 5-position: Enhances electrophilicity and reactivity in condensation or nucleophilic addition reactions.

- Methoxy (-OCH₃) at the 2- and 4-positions: Modulates solubility and steric hindrance.

Applications :

Primarily used as a pharmaceutical intermediate, particularly in synthesizing benzimidazole derivatives (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) . Its formyl group also makes it a precursor for flame-retardant additives, such as bis(5-formyl-2-methoxyphenyl) phenylphosphonate (BP) .

Comparison with Structurally Similar Compounds

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

Structure : Synthesized from 5-formyl-2-methoxybenzoate derivatives via condensation with 5-methyl-1,2-phenylenediamine .

Key Differences :

- Substituents : Replaces the formyl group with a benzimidazole moiety, enhancing biological activity (e.g., antimicrobial properties).

- Reactivity : The benzimidazole ring introduces hydrogen-bonding capabilities, altering solubility and interaction with biological targets.

Bis(5-Formyl-2-Methoxyphenyl) Phenylphosphonate (BP)

Structure : Contains two 5-formyl-2-methoxyphenyl groups linked via a phosphonate group .

Key Differences :

- Phosphorus Integration : Introduces flame-retardant properties via PO• radicals during thermal degradation.

- Thermal Stability: Higher char residue (~30%) compared to non-phosphorylated analogs due to radical scavenging .

4-Methoxybenzoate Metal Complexes

Structure : Lanthanide complexes (e.g., La, Ce) with 4-methoxybenzoate ligands .

Key Differences :

- Coordination Chemistry : Bidentate binding via carboxylate groups, unlike the ester linkage in this compound.

- Thermal Behavior : Dehydration occurs at 100–150°C, followed by ligand decomposition above 300°C .

Methyl 2-Chloro-5-(5-Formyl-2-Furyl)-4-Methoxybenzoate

Structure : Chloro and furyl substituents replace one methoxy group .

Key Differences :

- Electrophilicity : Chloro group increases susceptibility to nucleophilic substitution.

- Biological Activity : Furyl moiety may enhance interactions with enzyme active sites.

Research Findings and Implications

- Metabolic Pathways : 4-Methoxybenzoate derivatives are metabolized by microbial O-demethylases (e.g., in Arthrobacter spp.), but the formyl group in this compound may alter degradation kinetics .

- Thermal Behavior : Compared to phosphorylated analogs, the absence of phosphorus limits flame-retardant efficacy but improves biocompatibility .

- Coordination Chemistry : Unlike lanthanide complexes, the ester form lacks metal-binding carboxylates, restricting use in materials science .

Biological Activity

5-Formyl-2-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. Its structure features a formyl group, two methoxy groups, and an ester linkage, which contribute to its biological activity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions that leverage its functional groups to create derivatives with enhanced pharmacological properties. The compound serves as a precursor in the synthesis of various bioactive compounds, indicating its versatility in drug development and organic synthesis.

Biological Activity

Research highlights several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often evaluated through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in the development of new antibacterial agents.

- Enzyme Inhibition : Interaction studies indicate that this compound can act as both a substrate and an inhibitor in enzyme assays. It influences enzyme activity through binding interactions, which may involve hydrogen bonding and hydrophobic effects.

Case Studies and Research Findings

- Antioxidant Studies : A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid.

- Antimicrobial Activity : In vitro tests demonstrated that specific derivatives showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in treating bacterial infections.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that the compound could inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could have implications for drug-drug interactions when used alongside other pharmaceuticals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | Lacks an additional methoxy group; similar reactivity |

| 4-Formyl-2-methoxyphenyl 3-methoxybenzoate | Contains different methoxy substitution; varied applications |

| Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate | Contains nitro group; different reactivity profile |

This table illustrates how variations in substituents can influence the biological activities of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.